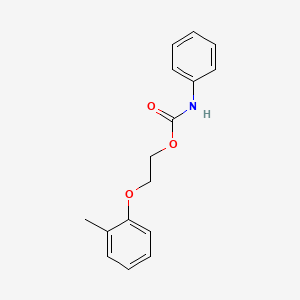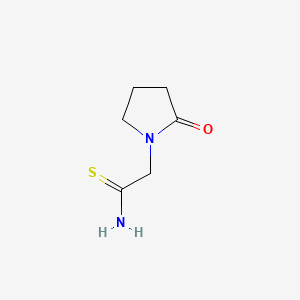![molecular formula C16H23N3O5S B5186898 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane](/img/structure/B5186898.png)
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors. It has been extensively studied for its potential as an anti-cancer agent, as it has been found to induce cell cycle arrest and apoptosis in cancer cells.
科学研究应用
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has been extensively studied for its potential as an anti-cancer agent. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane promotes the acetylation of histones, leading to changes in gene expression that can induce cell death in cancer cells.
作用机制
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane exerts its anti-cancer effects by inhibiting the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane promotes the acetylation of histones, leading to changes in gene expression that can induce cell death in cancer cells. 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has also been found to inhibit the activity of other enzymes, such as DNA methyltransferases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has been found to induce cell cycle arrest and apoptosis in cancer cells by promoting the acetylation of histones. It has also been found to inhibit the activity of other enzymes, such as DNA methyltransferases, which are involved in the regulation of gene expression. 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has been shown to have anti-cancer effects in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia.
实验室实验的优点和局限性
One advantage of using 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane in lab experiments is that it has been extensively studied for its potential as an anti-cancer agent, and its mechanism of action is well understood. However, one limitation of using 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane in lab experiments is that it may have off-target effects, as it has been found to inhibit the activity of other enzymes besides HDACs.
未来方向
There are several future directions for the study of 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane. One direction is to investigate its potential as a combination therapy with other anti-cancer agents, as it has been found to enhance the anti-cancer effects of other drugs in preclinical studies. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases and inflammatory disorders, as HDAC inhibitors have been found to have anti-inflammatory and neuroprotective effects in preclinical studies. Additionally, further research is needed to better understand the off-target effects of 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane and to develop more selective HDAC inhibitors with fewer off-target effects.
合成方法
The synthesis of 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane involves a series of chemical reactions, starting with the reaction of 4-nitrobenzoyl chloride with 2-(4-morpholinyl)ethanol to form the intermediate 2-(4-morpholinyl)-4-nitrobenzyl alcohol. This intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is subsequently reacted with 1-azepanamine to yield 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane.
属性
IUPAC Name |
4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c20-19(21)14-5-6-15(17-7-3-1-2-4-8-17)16(13-14)25(22,23)18-9-11-24-12-10-18/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBMZXHKIAXBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[(4-methoxyphenyl)amino]methylene}-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B5186831.png)
![1-(2,5-dimethoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186843.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide](/img/structure/B5186856.png)

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5186871.png)
![3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5186873.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)
![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)
![2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5186907.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5186919.png)
